N-(4-Hydroxyphenyl)nonan-1-amide
CAS No.: 101-95-1
Cat. No.: VC21038728
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101-95-1 |
---|---|
Molecular Formula | C15H23NO2 |
Molecular Weight | 249.35 g/mol |
IUPAC Name | N-(4-hydroxyphenyl)nonanamide |
Standard InChI | InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-8-15(18)16-13-9-11-14(17)12-10-13/h9-12,17H,2-8H2,1H3,(H,16,18) |
Standard InChI Key | VQLURHRLTDWRLX-UHFFFAOYSA-N |
SMILES | CCCCCCCCC(=O)NC1=CC=C(C=C1)O |
Canonical SMILES | CCCCCCCCC(=O)NC1=CC=C(C=C1)O |
Introduction
Physical and Chemical Properties
Molecular Specifications
N-(4-Hydroxyphenyl)nonan-1-amide has well-defined chemical parameters that are essential for its identification and characterization in research and analytical settings. The table below summarizes its key molecular specifications:
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₃NO₂ |
Molecular Weight | 249.35 g/mol |
IUPAC Name | N-(4-hydroxyphenyl)nonanamide |
Standard InChI | InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-8-15(18)16-13-9-11-14(17)12-10-13/h9-12,17H,2-8H2,1H3,(H,16,18) |
Standard InChIKey | VQLURHRLTDWRLX-UHFFFAOYSA-N |
SMILES | CCCCCCCCC(=O)NC1=CC=C(C=C1)O |
PubChem Compound ID | 66875 |
These molecular specifications provide a unique fingerprint for the identification and characterization of N-(4-Hydroxyphenyl)nonan-1-amide in various research contexts.
Analytical Methods
Chromatographic Analysis
N-(4-Hydroxyphenyl)nonan-1-amide can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). This analytical technique is particularly suitable for compounds with both hydrophilic and hydrophobic moieties, such as the hydroxyl group and nonyl chain present in this molecule.
Mobile Phase Composition
A typical HPLC method for analyzing N-(4-Hydroxyphenyl)nonan-1-amide employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. This combination provides good separation and peak resolution for the compound. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid without significantly affecting separation efficiency.
Biological Activities and Applications
Anti-inflammatory Properties
N-(4-Hydroxyphenyl)nonan-1-amide has been studied for its potential anti-inflammatory properties. The presence of the hydroxyphenyl group, which is found in many anti-inflammatory compounds, suggests a mechanism potentially involving the inhibition of inflammatory mediators. Further research is needed to elucidate the specific pathways and efficacy of this compound in inflammatory conditions.
Antioxidant Activity
The compound's hydroxyphenyl moiety contributes to its potential antioxidant properties. Phenolic compounds are known for their ability to scavenge free radicals and reduce oxidative stress in biological systems. The specific antioxidant capacity of N-(4-Hydroxyphenyl)nonan-1-amide, including its radical scavenging ability and reducing power, warrants further investigation to quantify its potential as an antioxidant agent.
Antimicrobial Effects
Studies have indicated that N-(4-Hydroxyphenyl)nonan-1-amide may possess antimicrobial properties against certain bacteria and fungi. The mechanism of action could involve disruption of microbial cell membranes or interference with essential metabolic pathways. The spectrum of activity and minimum inhibitory concentrations against various microbial strains are areas requiring additional research.
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